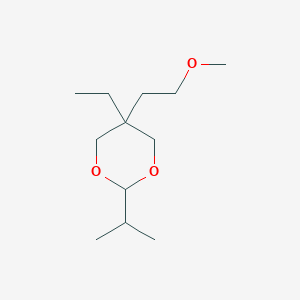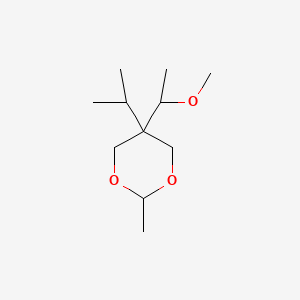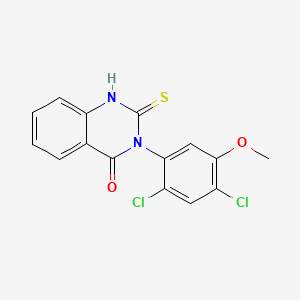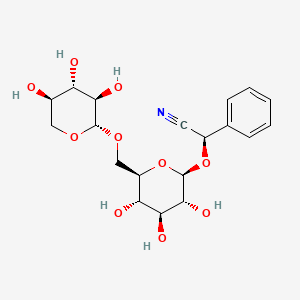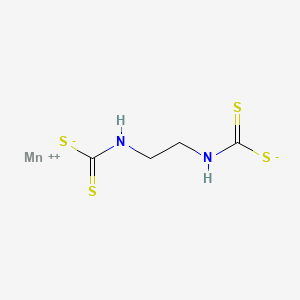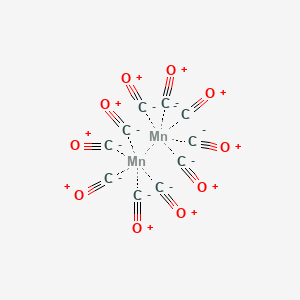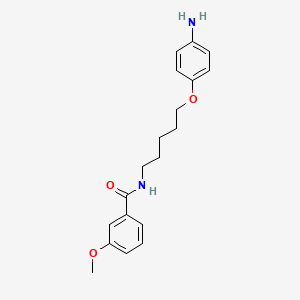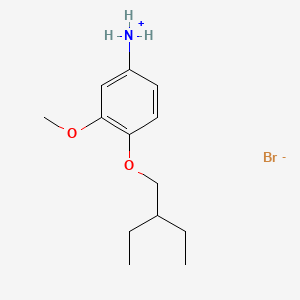![molecular formula C19H19F4N3O B1676088 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide CAS No. 1033836-12-2](/img/structure/B1676088.png)
6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide
Vue d'ensemble
Description
Prostaglandin D2 is synthesized by PGD synthase (hematopoietic-type) (H-PGDS) in mast cells and is released in large quantities during allergic and asthmatic anaphylaxis. Thus, H-PGDS is an important target for the development of inhibitors for therapeutic use against these diseases. H-PGDS inhibitor I selectively blocks HPGDS (IC50s = 0.7 and 32 nM in enzyme and cellular assays, respectively) with little activity against the related human enzymes L-PGDS, mPGES, COX-1, COX-2, and 5-LOX. It is orally bioavailable and has been shown to dampen airway hyper-responsiveness in a model of antigen-induced airway response in allergic sheep.
MDK36122, also known as H-PGDS Inhibitor I, is a Prostaglandin D Synthase (hematopoietic-type) Inhibitor. MDK36122 has no code name, and has CAS#1033836-12-2. The last 5-digit was used for name for easy communication. MDK36122 selectively blocks HPGDS (IC50s = 0.7 and 32 nM in enzyme and cellular assays, respectively) with little activity against the related human enzymes L-PGDS, mPGES, COX-1, COX-2, and 5-LOX.
Applications De Recherche Scientifique
HPGDS Inhibitor 1: Scientific Research Applications: HPGDS inhibitor 1, also known by its chemical name 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide or its alternative names MDK36122 or HPGDS-inhibitor-1 or 6-(3-fluorophenyl)-N-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)nicotinamide, is a compound with several potential applications in scientific research. Below are some of the unique applications based on the current literature:
Anti-inflammatory and Immunomodulatory Activities
HPGDS inhibitor 1 is known to decrease the release of prostaglandin D2 (PGD2) by inhibiting hematopoietic prostaglandin D synthase (HPGDS). This action results in anti-inflammatory and immunomodulatory activities, making it a potential therapeutic option for conditions involving immune and inflammation responses .
Anti-allergic Effects
Due to its ability to modulate PGD2 release, HPGDS inhibitor 1 also displays anti-allergic properties. It has been shown to decrease antigen-induced allergic responses in animal models .
Potential Therapeutic Option for Asthma and COPD
Research has suggested that HPGDS inhibitors like HPGDS inhibitor 1 could be used as a therapeutic option in allergic inflammation, asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .
Enzyme and Cellular Assay Potency
HPGDS inhibitor 1 has demonstrated potent effects in enzyme assay and cellular assay with IC50 values of 0.7nM and 32nM, respectively. Its potency is consistent across purified HPGDS from various species .
Mécanisme D'action
Target of Action
HPGDS inhibitor 1 is a potent, selective, and orally active inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the conversion of PGH2 to PGD2 , a prostaglandin involved in various physiological processes including inflammation and allergic reactions .
Mode of Action
HPGDS inhibitor 1 interacts with its target, HPGDS, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of PGH2 to PGD2, thereby controlling the level of PGD2 in the body .
Biochemical Pathways
The primary biochemical pathway affected by HPGDS inhibitor 1 is the arachidonic acid/COX pathway . By inhibiting HPGDS, the compound prevents the conversion of PGH2 to PGD2, disrupting the normal flow of this pathway . This can have downstream effects on various physiological processes, including inflammation and allergic reactions .
Result of Action
The primary result of HPGDS inhibitor 1’s action is the reduction of PGD2 levels in the body . This can lead to a decrease in inflammation and allergic reactions, as PGD2 plays a significant role in these processes . For example, HPGDS inhibitor 1 has been shown to control the decline in motor function in Duchenne muscular dystrophy (DMD) patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .
Action Environment
The efficacy and stability of HPGDS inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other molecules in the body that can bind to HPGDS could potentially affect the inhibitor’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

